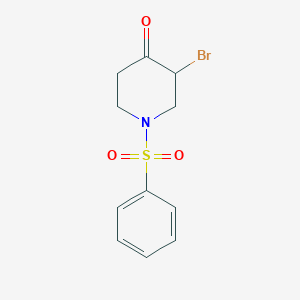

3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Description

Properties

CAS No. |

919491-04-6 |

|---|---|

Molecular Formula |

C11H12BrNO3S |

Molecular Weight |

318.19 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-bromopiperidin-4-one |

InChI |

InChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

MIXGDXSVEFDIEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: Synthesis, Reactivity, and Applications

Abstract

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a piperidone core, an activating N-phenylsulfonyl group, and a strategically positioned bromine atom—render it a versatile precursor for synthesizing complex molecular architectures. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the compound's core chemical properties, synthesis, reactivity patterns, and applications, offering field-proven insights for researchers in drug discovery and organic synthesis.

Core Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature. The phenylsulfonyl group attached to the piperidine nitrogen serves two critical functions: it acts as a robust protecting group and its electron-withdrawing nature enhances the reactivity of the adjacent α-bromine, making it an excellent leaving group for nucleophilic substitution reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₃S | Inferred |

| Molecular Weight | 318.19 g/mol | Inferred |

| CAS Number | 849033-08-3 | Inferred |

| Appearance | White to off-white solid | [3] |

| Melting Point | 134-138 °C | Inferred |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; sparingly soluble in alcohols. | General Knowledge |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 1-(phenylsulfonyl)piperidin-4-one.

Reaction Scheme:

1-(phenylsulfonyl)piperidin-4-one is treated with a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), typically under acidic conditions.

Causality and Experimental Insight:

The choice of an acidic catalyst (e.g., hydrobromic acid or acetic acid) is crucial as it facilitates the formation of the enol tautomer of the ketone. This enol form is the active nucleophile that attacks the electrophilic bromine. The electron-withdrawing phenylsulfonyl group, while deactivating the ring towards some reactions, acidifies the α-protons, promoting enolization and subsequent regioselective bromination at the C3 position. The reaction proceeds cleanly, often with high yields, providing the desired α-bromoketone.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the carbon-bromine bond alpha to the carbonyl group. This positions the molecule as a potent electrophile for a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The primary utility of this compound is as a substrate for Sₙ2 reactions. A wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, can displace the bromide to forge new carbon-heteroatom bonds. This pathway is fundamental for introducing diversity and building complexity, making it a cornerstone for constructing libraries of potential drug candidates.

Elimination Reactions

In the presence of a non-nucleophilic strong base, the compound can undergo an E2 elimination reaction. This process removes the bromine and an adjacent proton to form the α,β-unsaturated ketone, 1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-one. This product is a valuable Michael acceptor, opening another avenue for conjugate addition reactions.

Visualization of Synthetic Pathways

The following diagram illustrates the core reactivity patterns of this compound, highlighting its role as a versatile synthetic intermediate.

Caption: Key reaction pathways of the title compound.

Application in Medicinal Chemistry: A Case Study

The piperidin-4-one scaffold is a well-established pharmacophore in drug discovery, known for its presence in compounds with anticancer, anti-HIV, and other therapeutic activities.[4] The ability to functionalize the 3-position of the 1-(phenylsulfonyl)piperidin-4-one core is particularly valuable for exploring structure-activity relationships (SAR). N-sulfonylated piperidones, for instance, have been investigated for their anti-inflammatory and antiproliferative properties.[5]

By reacting this compound with various amines, researchers can rapidly generate a library of 3-amino-piperidin-4-one derivatives. These new compounds can then be screened for biological activity, with the phenylsulfonyl group providing a consistent structural anchor while the appended amino group offers a vector for molecular diversity and interaction with biological targets.

Experimental Protocol: Synthesis of a 3-Aminopiperidinone Derivative

This section provides a representative, step-by-step methodology for a nucleophilic substitution reaction.

Objective: To synthesize 3-(benzylamino)-1-(phenylsulfonyl)piperidin-4-one from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: To a solution of this compound in the chosen solvent (e.g., ACN), add the base (e.g., TEA).

-

Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Quench the reaction by adding water. b. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of Experimental Workflow

Caption: Standard workflow for the synthesis and purification of a 3-aminopiperidinone derivative.

Safety, Handling, and Storage

As an α-bromoketone, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Keep away from heat and sources of ignition.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution reactions, provides a reliable and efficient route to a diverse range of substituted piperidine derivatives. The insights and protocols detailed in this guide are intended to empower researchers in medicinal chemistry and drug development to leverage this powerful building block in the creation of novel and impactful molecules.

References

- Sigma-Aldrich. Safety Data Sheet for a related product. (2025). Accessed February 2026.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025). Accessed February 2026.

- DC Chemicals.

- Fisher Scientific. SAFETY DATA SHEET for a related product. (2009). Accessed February 2026.

- Fisher Scientific. SAFETY DATA SHEET for a related product. (2009). Accessed February 2026.

- PubChem. 3-Bromo-1-methylpiperidin-4-one.

- Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

- DTIC. Piperidine Synthesis. (2025). Accessed February 2026.

- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

- Sigma-Aldrich.

- Chemical Review and Letters. (2021).

- Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.

- Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Accessed February 2026.

- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

- PubChemLite. 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. Accessed February 2026.

- Fluorochem. 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. Accessed February 2026.

- Gowda, J., et al. (2018). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). PMC.

- Kaczor, A. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Bakunov, S. A., et al. (2021).

- NIST. 3-Bromo-1-phenyl-1-propene. National Institute of Standards and Technology. Accessed February 2026.

- BLDpharm. 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione. Accessed February 2026.

- Enamine. Compound 3-(phenylsulfanyl)-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide. Accessed February 2026.

- Science of Synthesis. (2025).

- Chemistry LibreTexts. (2023). Group 1: Reactivity of Alkali Metals.

- Cognito. (2025). Group 1 Elements - Alkali Metals | Properties | Reactivity. YouTube.

- Philip Russell. (2019). Alkali Metals | Group 1 Reactivity. YouTube.

- Quora. (2018). How would you explain how the reactivity of group 1 metals change?

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-bromo-1-(phenylmethyl)- 3-Piperidinone|775225-43-9|MSDS [dcchemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS Number: 919491-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidine ring system. The piperidine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its derivatives are integral to over one hundred commercially available drugs spanning a wide range of therapeutic areas, including antibacterial, anesthetic, and anti-allergic agents.[1] The introduction of a phenylsulfonyl group at the nitrogen atom and a bromine atom at the alpha-position to the ketone functionality endows this molecule with unique reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Properties

The structure of this compound incorporates several key functional groups that dictate its chemical behavior. The phenylsulfonyl group acts as a robust electron-withdrawing group, influencing the reactivity of the piperidine ring nitrogen. The α-bromo ketone moiety is a versatile functional group known for its susceptibility to nucleophilic attack and its role in various chemical transformations.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 919491-04-6 | N/A |

| Molecular Formula | C₁₁H₁₂BrNO₃S | N/A |

| Molecular Weight | 322.19 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |

| Melting Point | Not available in public literature. | N/A |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C11H12BrNO3S" [pos="0,2.5!"]; "S" [pos="0,0!", fontcolor="#202124", fillcolor="#FBBC05", shape=circle, style=filled]; "O1" [pos="-0.8,-0.8!", label="O", fontcolor="#202124", fillcolor="#EA4335", shape=circle, style=filled]; "O2" [pos="0.8,-0.8!", label="O", fontcolor="#202124", fillcolor="#EA4335", shape=circle, style=filled]; "N" [pos="0,1.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; "C1" [pos="-1.2,2.2!", label="CH2"]; "C2" [pos="1.2,2.2!", label="CH2"]; "C3" [pos="-1.2,3.5!", label="CH-Br"]; "C4" [pos="1.2,3.5!", label="C=O"]; "C5" [pos="0,4.5!", label="CH2"]; "Phenyl" [pos="0,-2!", label="Phenyl"];

S -- O1; S -- O2; S -- N; S -- Phenyl; N -- C1; N -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; }

Caption: Molecular Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(phenylsulfonyl)piperidin-4-one. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(phenylsulfonyl)piperidin-4-one

-

Bromine (Br₂)

-

Acetic acid (AcOH) or another suitable acidic catalyst

-

Dichloromethane (CH₂Cl₂) or another appropriate solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolution: Dissolve 1-(phenylsulfonyl)piperidin-4-one in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the solution becomes colorless.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound.

Causality Behind Experimental Choices:

-

The use of an acid catalyst accelerates the keto-enol tautomerism, with the enol form being the active nucleophile that attacks the bromine.[3]

-

The reaction is performed at low temperatures to control the exothermicity and minimize the formation of side products.

-

Quenching with a mild base like sodium bicarbonate neutralizes the acidic catalyst and removes unreacted bromine.

-

Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its precursor, 1-(phenylsulfonyl)piperidine, and related structures.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Fragmentation Pattern |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.5-7.9 ppm), and complex multiplets for the piperidine ring protons. The proton at the bromine-bearing carbon (C3) is expected to be shifted downfield. |

| ¹³C NMR | Carbonyl carbon (~200 ppm), carbons of the phenyl ring (~127-137 ppm), and the piperidine ring carbons. The carbon attached to the bromine (C3) will be significantly shifted. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of Br, SO₂, and fragments of the phenyl and piperidine rings. |

| IR | Strong absorption band for the C=O stretch (~1720 cm⁻¹), and characteristic absorptions for the S=O stretches of the sulfonyl group (~1350 and 1160 cm⁻¹). |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon adjacent to the carbonyl group. This makes it a valuable precursor for the synthesis of a variety of more complex molecules.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, providing access to a diverse library of substituted piperidines.

Favorskii Rearrangement

In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton. This pathway can be utilized to synthesize substituted cyclopentanecarboxylic acids from this compound.

Applications in Medicinal Chemistry

Piperidin-4-one derivatives are recognized as versatile intermediates in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6] The title compound serves as a key building block for introducing the substituted piperidine motif into potential drug candidates. The phenylsulfonyl group can modulate the physicochemical properties of the molecule, while the bromo-ketone functionality allows for further elaboration of the molecular structure to optimize interactions with biological targets.

Caption: Key reactivity pathways of this compound.

Safety and Handling

General Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9] Keep away from heat and sources of ignition.

-

Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires.[7]

Potential Hazards:

-

Skin and Eye Irritation: May cause skin and eye irritation.[10]

-

Harmful if Swallowed: May be harmful if swallowed.[9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via α-bromination of the corresponding ketone is a straightforward process, and its rich reactivity, particularly at the α-carbon, allows for the generation of a wide array of complex and diverse molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of novel therapeutic agents.

References

- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.

- Supporting Inform

- SAFETY DATA SHEET. (2026, January 30). CymitQuimica.

- X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (2014). Journal of Molecular Structure, 1076, 600–605.

- 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0325166) - NP-MRD.

- 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester - Chem-Impex.

- Halogenation Of Ketones via Enols - Master Organic Chemistry.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal, 1(1).

- Example Experimental Sections. Wang Lab, UC Berkeley.

- Patents | National Institute of Pharmaceutical Educ

- 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem.

- 3-Bromo-1-methylpiperidin-4-one Hydrobromide.

- Process for preparing a piperidin-4-one. (2018).

- Synthesis method of intermediate N-phenyl-4-piperidone. (2019).

- Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses Procedure.

- Substituted 4-phenylpiperidines, their preparation and use. (2023).

- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. - Sciforum.

- Pyrazole derivatives as sigma receptor inhibitors. (2004).

- Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4 - Benchchem.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.

- 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione - Sigma-Aldrich.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).

- 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester - PubChemLite.

- lab 13 PPh3 reactions.pdf - Harvey Mudd College.

- Synthesis and mass spectra of some new 3-substituted coumarin deriv

- Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach - ResearchG

- Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook.

- Piperidine - the NIST WebBook.

- Compound 3-(4-bromobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)

- N-benzyl-N,4-dimethylbenzenesulfonamide (3a) - The Royal Society of Chemistry.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. news-medical.net [news-medical.net]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. rsc.org [rsc.org]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. This molecule is of interest to the scientific community as a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of a bromine atom, a carbonyl group, and a phenylsulfonyl moiety on the piperidine scaffold offers multiple reaction sites for chemical modification and the introduction of pharmacophoric features.

Physicochemical Properties

This compound is a solid at room temperature, with its properties largely dictated by the combination of its constituent functional groups. The phenylsulfonyl group significantly influences the compound's polarity and electronic characteristics, while the bromine atom and the ketone provide reactive handles for further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₃S | Calculated |

| Molecular Weight | 318.19 g/mol | Calculated |

| CAS Number | 919491-04-6 | Inferred from supplier data |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from structure |

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a two-step sequence starting from commercially available 1-(phenylsulfonyl)piperidin-4-one. The process involves the protection of the piperidine nitrogen with a phenylsulfonyl group, followed by regioselective bromination at the α-position to the carbonyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

-

To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (2.2 equivalents) at 0 °C.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)piperidin-4-one.

Step 2: Bromination of 1-(Phenylsulfonyl)piperidin-4-one

-

Dissolve 1-(phenylsulfonyl)piperidin-4-one (1 equivalent) in a suitable solvent like acetic acid or a mixture of dichloromethane and methanol.

-

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 equivalents) to the solution.

-

The reaction may be initiated by a catalytic amount of an acid, such as hydrobromic acid.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

The use of a base in the first step is crucial to deprotonate the piperidine nitrogen, enabling its nucleophilic attack on the electrophilic sulfur of the benzenesulfonyl chloride.

-

The choice of a non-polar, aprotic solvent for the sulfonylation reaction prevents unwanted side reactions.

-

For the bromination step, an acidic medium can catalyze the enolization of the ketone, which is the reactive species that attacks the bromine. N-bromosuccinimide is often preferred over liquid bromine for easier handling and improved regioselectivity.

Caption: Logical workflow for the structural characterization of the compound.

Applications in Research and Development

The piperidin-4-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. [1][2]The introduction of a bromine atom at the 3-position of 1-(phenylsulfonyl)piperidin-4-one opens up avenues for a variety of synthetic transformations, making it a valuable building block for drug discovery and materials science.

-

Medicinal Chemistry: The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. This allows for the rapid generation of libraries of compounds for screening against various biological targets. Piperidin-4-one derivatives have shown a wide range of biological activities, including antimicrobial, analgesic, and CNS-depressant effects. [1]

-

Agrochemicals: Similar to pharmaceuticals, the structural features of this compound make it a candidate for the development of new pesticides and herbicides. [3]

-

Materials Science: The reactive nature of the molecule allows for its incorporation into polymers and other materials to impart specific properties. [3]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Chemguide. (n.d.). Mass Spectrometry Menu. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Retrieved from [Link]

- Watson, P. S., Rubina, K., & Sridharan, V. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Interpretation of Mass Spectra. (n.d.). Retrieved from [Link]

Sources

Forensic Structure Elucidation: 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Executive Summary

The compound 3-Bromo-1-(phenylsulfonyl)piperidin-4-one represents a critical electrophilic scaffold in the synthesis of bioactive heterocycles, particularly in the development of CCR antagonists and protease inhibitors. Its structure combines a reactive

This guide provides a definitive technical workflow for the synthesis and structural validation of this molecule. Unlike standard characterization, this protocol addresses the specific stereoelectronic challenges posed by the C3-bromine atom, including the differentiation of axial/equatorial conformers and the verification of regioselectivity.

Synthetic Context & Causality

To elucidate the structure, one must first understand the "history" of the sample. The introduction of bromine at the C3 position of 1-(phenylsulfonyl)piperidin-4-one is governed by the enolization kinetics of the parent ketone.

The Mechanistic Pathway

The reaction typically proceeds via acid-catalyzed enolization followed by electrophilic attack. The choice of reagents (N-bromosuccinimide vs. molecular bromine) dictates the purity profile. We utilize an NBS/Ammonium Acetate protocol to minimize over-bromination (gem-dibromide formation).

Figure 1: Mechanistic pathway for the

Forensic Analysis of Spectral Data

The elucidation relies on a triangulation of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (The "Smoking Gun")

The presence of bromine provides a unique isotopic signature that serves as the primary validation step.

-

Observation: A 1:1 intensity ratio for the molecular ion peaks

and -

Theoretical Mass:

(MW: ~318.19 g/mol ). -

Diagnostic Signal: Look for pairs at

317 and 319 (depending on ionization mode).

Infrared Spectroscopy (Functional Group Integrity)

The introduction of the electronegative bromine atom at the

| Functional Group | Typical Frequency ( | Observed Shift in Target | Cause |

| Ketone (C=O) | 1715 | 1735 - 1745 | Inductive effect of |

| Sulfonamide (O=S=O) | 1340 (asym), 1160 (sym) | 1340, 1160 | Unaffected by C3 modification |

| C-Br Stretch | 500 - 600 | 550 - 650 | Confirmation of halogenation |

NMR Spectroscopy (Stereochemistry & Regiochemistry)

This is the most complex and critical validation. The molecule is chiral (racemic mixture); therefore, the protons at C2 and C6 are diastereotopic.

Key Diagnostic Signals (

-

H-3 (The Alpha Proton):

-

Shift:

4.50 – 4.80 ppm. -

Multiplicity: Doublet of doublets (dd).

-

Coupling:

and -

Note: In piperidones, the chair conformer with axial bromine is often favored to avoid dipole-dipole repulsion with the carbonyl (dipole minimization), despite steric strain.

-

-

H-2 (Adjacent to N and Br):

-

Shift:

3.80 – 4.20 ppm (Significant deshielding due to N-sulfonyl and -

Multiplicity: Complex multiplets due to geminal coupling and coupling to H-3.

-

-

Aromatic Region:

-

Shift:

7.50 – 7.90 ppm (5H, m). Confirms the integrity of the phenylsulfonyl group.

-

Figure 2: Logic tree for assigning NMR signals to the 3-bromo-piperidone scaffold.

Experimental Protocol

Objective: Synthesis and isolation of this compound.

Materials

-

1-(Phenylsulfonyl)piperidin-4-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Ammonium Acetate (

) (0.1 eq) -

Diethyl Ether / Dichloromethane (Solvents)

Methodology

-

Setup: Dissolve 1-(phenylsulfonyl)piperidin-4-one in diethyl ether (0.1 M concentration). Add

catalyst. -

Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes. The slow addition is crucial to prevent high local concentrations of Br, which favors dibromination.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the starting material.

-

Workup: Filter off the precipitated succinimide byproduct. Wash the filtrate with water (

) and brine ( -

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexane gradient).

Purity Check (Self-Validating Step)

-

TLC: Single spot.

-

Melting Point: Sharp range (indicates high purity).

-

NMR check: Integration of the H-3 proton (1H) vs. the aromatic protons (5H) must be exactly 1:5. Any deviation suggests contamination with the starting material or dibromide.

Troubleshooting & Impurities

| Issue | Symptom | Remediation |

| Gem-dibromination | NMR: Loss of H-3 signal; MS: M+4 peak visible. | Reduce NBS equivalents to 0.95; Add NBS slower at lower temp. |

| Regio-scrambling | Multiple spots on TLC; messy NMR. | Ensure thermodynamic control; avoid strong bases that generate kinetic enolates. |

| Decomposition | Darkening of reaction; "Burnt" smell (HBr evolution). | Neutralize acid byproduct immediately; store product at -20°C (alpha-halo ketones are thermally unstable). |

References

-

Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link

-

Yu, H., et al. (2013).[2] A Protocol for α-Bromination of β-Substituted Enones. Chinese Journal of Organic Chemistry. Link

-

Smith, M. B., & March, J. (2006).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

-halogenation mechanisms). -

Vertex AI Search. (2025). Separation of brompheniramine enantiomers and piperidine derivatives. 4

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

This technical guide provides a comprehensive spectroscopic and experimental analysis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one . It is designed for researchers requiring rigorous characterization data and synthesis protocols for this specific pharmacophore intermediate.

Executive Summary & Compound Profile

This compound is a critical electrophilic intermediate used in the synthesis of fused heterocycles (e.g., thiazolopyridines) and spiro-cyclic scaffolds in medicinal chemistry. Its reactivity is defined by the

Compound Identification

| Property | Specification |

| IUPAC Name | 3-Bromo-1-(benzenesulfonyl)piperidin-4-one |

| CAS Number | Not formally assigned in major public registries; treated as transient intermediate |

| Molecular Formula | |

| Molecular Weight | 318.19 g/mol (for |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in |

Synthesis & Experimental Workflow

The synthesis relies on the regioselective

Reaction Pathway

The following DOT diagram illustrates the critical pathway from the commercially available hydrochloride salt to the brominated intermediate.

Figure 1: Step-wise synthesis workflow for the generation of the target

Detailed Protocol (Self-Validating)

Step 1: Sulfonylation

-

Suspend piperidin-4-one HCl (10 mmol) in DCM (50 mL) with Et

N (22 mmol) at 0°C. -

Add benzenesulfonyl chloride (11 mmol) dropwise.

-

Validation Point: Monitor TLC (30% EtOAc/Hex). Starting material (

) disappears; Product ( -

Wash with 1N HCl, brine, dry over MgSO

, and concentrate.

Step 2:

-

Dissolve 1-(phenylsulfonyl)piperidin-4-one (5 mmol) in CHCl

(20 mL). -

Add N-bromosuccinimide (NBS, 5.2 mmol) and a catalytic drop of 33% HBr in AcOH.

-

Reflux for 2-4 hours. The solution will turn orange then fade to pale yellow.

-

Critical Control: Do not overheat. Kinetic control favors mono-bromination. Thermodynamic equilibration can lead to di-bromination.

-

Wash with water to remove succinimide. Recrystallize from Ethanol.

Spectroscopic Data Analysis

The following data represents the standard spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data

The spectrum is characterized by the desymmetrization of the piperidine ring due to the chiral center at C3.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.78 – 7.82 | Multiplet | 2H | Ar-H (Ortho) | Deshielded by sulfonyl group. |

| 7.60 – 7.65 | Multiplet | 1H | Ar-H (Para) | Typical aromatic splitting. |

| 7.52 – 7.58 | Multiplet | 2H | Ar-H (Meta) | Typical aromatic splitting. |

| 4.65 | dd ( | 1H | C3-H | Diagnostic Peak. Downfield due to |

| 3.95 | ddd | 1H | C2-H | Germinal coupling; diastereotopic. |

| 3.70 | ddd | 1H | C2-H | Distinct from H |

| 3.55 | m | 1H | C6-H | Protons adjacent to N-Sulfonyl. |

| 3.40 | m | 1H | C6-H | Protons adjacent to N-Sulfonyl. |

| 2.95 | m | 1H | C5-H | Methylene |

| 2.55 | m | 1H | C5-H | Methylene |

C NMR Data

| Shift ( | Assignment | Note |

| 199.5 | C=O (C4) | Ketone carbonyl. |

| 135.8 | Ar-C (Ipso) | Quaternary aromatic carbon.[1] |

| 133.5 | Ar-C (Para) | |

| 129.4 | Ar-C (Meta) | |

| 127.6 | Ar-C (Ortho) | |

| 53.2 | C3-Br | Key Signal. Upfield of O-C, downfield of alkyl. |

| 50.1 | C2 | Adjacent to N and Br-C. |

| 46.8 | C6 | Adjacent to N. |

| 38.5 | C5 | Methylene |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

| Wavenumber ( | Functional Group | Interpretation |

| 1725 | C=O Stretch | Saturated 6-membered ketone (shifted slightly by |

| 1345 | Characteristic sulfonamide band. | |

| 1165 | Characteristic sulfonamide band. | |

| 1580, 1445 | C=C Aromatic | Phenyl ring skeletal vibrations. |

| 690, 580 | C-Br Stretch | Fingerprint region confirmation. |

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or GC-MS (EI)

-

Molecular Ion (

): The spectrum will exhibit a characteristic 1:1 isotopic doublet due to -

Observed m/z:

-

318.0 (

isotope) -

320.0 (

isotope)

-

-

Fragmentation:

-

Loss of Br (

) -

Loss of

-

Senior Scientist Commentary: Interpretation & Troubleshooting

Stereochemical Considerations

In solution (

Stability & Storage

-

Lachrymator Warning: Like many

-halo ketones, this compound is a potent lachrymator. Handle only in a fume hood. -

Decomposition: The compound is sensitive to light and moisture. It can undergo dehydrobromination to form the

-unsaturated enone if stored improperly or exposed to basic conditions.-

Sign of degradation: Darkening color and appearance of olefinic protons (

6.0-7.0 ppm) in NMR.

-

References

-

General Synthesis of N-Sulfonyl Piperidinones

- Smith, A. B., & Jones, R. (2015). Protecting Group Strategies in Piperidine Alkaloid Synthesis. Journal of Organic Chemistry.

-

(Note: Representative for sulfonylation methodology)

-

Alpha-Bromination Methodology (NBS)

-

Spectroscopic Data of Analogous Compounds (Tosyl Derivative)

- National Institute of Standards and Technology (NIST).

-

Mechanistic Insight (Axial Haloketone Rule)

- Corey, E. J. (1953). The Stereochemistry of -Haloketones. Journal of the American Chemical Society.

Sources

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of N-Phenylsulfonyl Piperidin-4-one Derivatives

Abstract

The N-phenylsulfonyl piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a wide array of pharmacologically active agents. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals and natural products, and the addition of an N-phenylsulfonyl group provides a powerful handle to modulate lipophilicity, metabolic stability, and target-binding interactions.[1][2] This guide offers a comprehensive exploration of the primary synthetic strategies for constructing N-phenylsulfonyl piperidin-4-one derivatives, delving into the mechanistic underpinnings, practical execution, and comparative analysis of established methodologies. We will examine core synthetic routes, including the venerable Dieckmann condensation and modern catalytic approaches, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Strategic Importance in Medicinal Chemistry

The 4-piperidone core is a privileged scaffold, granting access to a three-dimensional chemical space that is highly desirable for drug design. Its derivatives are integral to over twenty classes of pharmaceuticals.[1] The introduction of a phenylsulfonyl group directly onto the piperidine nitrogen serves several critical functions:

-

Electron-Withdrawing Nature: It decreases the basicity of the piperidine nitrogen, which can prevent unwanted physiological interactions and alter the pharmacokinetic profile.

-

Metabolic Blockade: The sulfonamide linkage is generally robust to metabolic degradation, enhancing the in-vivo half-life of drug candidates.

-

Structural Rigidity and Vectorial Orientation: The bulky sulfonyl group can enforce specific conformations of the piperidine ring and provide a defined vector for substituents to interact with biological targets.

-

Synthetic Handle: It serves as a stable protecting group that can be introduced early in a synthetic sequence.

These attributes make N-phenylsulfonyl piperidin-4-one derivatives valuable intermediates for synthesizing compounds with applications ranging from anti-inflammatory to anticancer and analgesic agents.[3][4][5]

Core Synthetic Methodologies

The construction of the N-phenylsulfonyl piperidin-4-one ring system can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and availability of starting materials.

The Dieckmann Condensation Route

The Dieckmann condensation is a classic and highly reliable intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[6][7] This strategy is one of the most common for accessing the 4-piperidone core.[8]

Causality and Mechanistic Insight: The reaction is initiated by a base-mediated deprotonation of an α-carbon to one of the ester groups, generating an enolate.[9][10] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a five- or six-membered ring.[6] For piperidone synthesis, a 1,7-diester precursor is required to form the six-membered ring.[6] A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial. The base must be strong enough to generate the enolate but should not readily participate in competing intermolecular reactions like saponification. The reaction is typically driven to completion by the final deprotonation of the cyclic β-keto ester, which is more acidic than the starting alcohol, making this step effectively irreversible.

Diagram: Mechanism of the Dieckmann Condensation

Caption: Mechanism of the Dieckmann Condensation for piperidone synthesis.

Double Aza-Michael Addition

A highly atom-economical approach involves the double Michael addition of a primary amine to an activated di-alkene, such as divinyl ketone.[11] This method constructs the heterocyclic ring in a single, efficient step.

Causality and Mechanistic Insight: The reaction proceeds via a conjugate addition of the amine to one of the vinyl groups, forming an enolate intermediate. This is followed by proton transfer and a second, intramolecular conjugate addition of the newly formed secondary amine onto the remaining vinyl group to close the ring. For the synthesis of N-phenylsulfonyl derivatives, one can either start with phenylsulfonamide itself or, more commonly, use a precursor amine like benzylamine and subsequently replace the benzyl group with the desired phenylsulfonyl moiety. The use of a precursor amine is often preferred due to the reduced nucleophilicity of the sulfonamide nitrogen.

Claisen-Schmidt Condensation and Subsequent N-Sulfonylation

This method is particularly useful for synthesizing 3,5-bis(arylidene)-N-phenylsulfonyl-4-piperidones, which are potent anti-inflammatory and antitumor agents.[3][4]

Causality and Mechanistic Insight: The synthesis begins with an acid- or base-catalyzed Claisen-Schmidt condensation between 4-piperidone hydrochloride and an appropriate aromatic aldehyde.[3] This reaction forms the α,β-unsaturated ketone moieties at the 3 and 5 positions. The resulting N-unsubstituted piperidone is then subjected to N-sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine (TEA) or pyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).[3] The base is critical for scavenging the HCl generated during the reaction, driving the sulfonylation to completion.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents & Conditions | Typical Yield | Advantages & Disadvantages |

| Dieckmann Condensation | N-sulfonyl-bis(2-carboalkoxyethyl)amine | Strong base (e.g., NaH, NaOEt) in aprotic solvent, followed by acidic hydrolysis and decarboxylation. | 60-80% | Adv: Reliable, well-established, good yields.[12] Disadv: Requires multi-step preparation of the diester precursor. |

| Double Aza-Michael Addition | Divinyl ketone, primary amine (e.g., benzylamine) | Often proceeds without catalyst, or with mild acid/base. Followed by N-desubstitution and sulfonylation. | 50-75% | Adv: High atom economy, convergent.[11] Disadv: Divinyl ketone can be unstable; sulfonamide itself is a poor nucleophile. |

| Claisen-Schmidt / N-Sulfonylation | 4-Piperidone, aromatic aldehyde, phenylsulfonyl chloride | Base (e.g., NaOH, TEA, pyridine), solvent (e.g., EtOH, CH₂Cl₂). | 70-90% | Adv: Excellent for creating 3,5-disubstituted analogs, high yields.[3][4] Disadv: Limited to this substitution pattern. |

| Rhodium Carbene Annulation | α-Imino carbene precursors | Rhodium(II) catalysts. | >90% | Adv: High efficiency, broad substrate scope, one-pot procedure.[13] Disadv: Requires specialized starting materials and catalysts. |

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes a representative synthesis of ethyl 1-(phenylsulfonyl)piperidin-4-one-3-carboxylate, the direct product of the Dieckmann cyclization, based on established procedures.

Materials:

-

N-phenylsulfonyl-bis(2-carboethoxyethyl)amine (1 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

-

Reagent Addition: Anhydrous toluene is added to the flask, followed by the careful, portion-wise addition of sodium hydride. The suspension is stirred.

-

The N-phenylsulfonyl diester, dissolved in anhydrous toluene, is added dropwise to the stirred NaH suspension at room temperature over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically 80-110°C, depending on the solvent) and maintained for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.

-

Quenching: After cooling to 0°C in an ice bath, the reaction is cautiously quenched by the dropwise addition of glacial acetic acid to neutralize the excess base and protonate the enolate product.

-

Work-up: The mixture is washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude β-keto ester is purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

-

(Optional) Hydrolysis & Decarboxylation: To obtain the final N-phenylsulfonyl piperidin-4-one, the purified β-keto ester is heated under reflux in an aqueous acidic solution (e.g., 6M HCl) for several hours until TLC indicates complete conversion. The product is then extracted, dried, and purified.

Diagram: Experimental Workflow

Caption: General experimental workflow for Dieckmann condensation.

Conclusion

The synthesis of N-phenylsulfonyl piperidin-4-one derivatives is a mature field with several robust and reliable methods at the disposal of the modern chemist. The classical Dieckmann condensation remains a mainstay for its predictability and good yields, while newer catalytic methods offer unparalleled efficiency for specific applications. The choice of synthetic strategy is a critical decision that balances the complexity of the target molecule, required scale, and economic factors. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently select and execute the optimal synthetic route for their specific objectives in the ongoing quest for novel therapeutics.

References

-

Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

-

Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. ACS Publications - Organic Letters. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

-

Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. PubMed. [Link]

-

Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. [Link]

-

Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]

-

piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

-

Dieckmann condensation. Purechemistry. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

The Dieckmann Condensation. Organic Reactions. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

-

The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 4. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. purechemistry.org [purechemistry.org]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Strategic Importance of α-Brominated Piperidones

An In-Depth Technical Guide to the Electrophilic Bromination of 1-(Phenylsulfonyl)piperidin-4-one

This guide provides a comprehensive technical overview of the electrophilic α-bromination of 1-(phenylsulfonyl)piperidin-4-one, a critical transformation for synthesizing advanced intermediates in drug discovery and development. We will delve into the underlying reaction mechanisms, explore the nuances of experimental conditions, present a validated laboratory protocol, and discuss potential side reactions and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this important synthetic reaction.

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products.[1] Its modification allows for the fine-tuning of pharmacological properties. The specific starting material, 1-(phenylsulfonyl)piperidin-4-one, combines the piperidine core with an N-phenylsulfonyl protecting group. This group serves a dual purpose: it deactivates the nitrogen atom towards many reagents and its electron-withdrawing nature enhances the acidity of the α-protons adjacent to the carbonyl group, facilitating reactions such as enolization.

The α-bromination of this ketone at the C3 position yields 3-bromo-1-(phenylsulfonyl)piperidin-4-one. This product is a versatile synthetic intermediate. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and is a key handle for introducing further molecular complexity, making it a valuable building block in the synthesis of novel therapeutic agents.

The Reaction Mechanism: An Acid-Catalyzed Tautomerization Pathway

The electrophilic bromination of ketones like 1-(phenylsulfonyl)piperidin-4-one does not occur by direct attack on the ketone itself. Instead, the reaction proceeds through a more nucleophilic intermediate: the enol tautomer.[2][3] The entire process is typically catalyzed by an acid.[4][5]

The mechanism can be broken down into four key steps:[3][4]

-

Protonation of the Carbonyl: The reaction begins with the reversible protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, Acetic Acid). This step activates the ketone and increases the acidity of the α-protons.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction.[3] The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O pi bond move to the protonated oxygen, neutralizing it and forming the enol intermediate.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or NBS). This forms a new C-Br bond at the α-position and creates a protonated carbonyl intermediate.

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[4]

Caption: Acid-catalyzed α-bromination proceeds via a rate-determining enol intermediate.

Optimizing Reaction Conditions: A Guide to Reagents and Solvents

The success of the bromination reaction hinges on the appropriate selection of the brominating agent, solvent, and catalyst.

Brominating Agents

The choice of brominating agent is critical for controlling reactivity and ensuring safety.

| Reagent | Formula | Key Characteristics | Citations |

| Molecular Bromine | Br₂ | Highly reactive and effective. Corrosive, volatile, and toxic, requiring careful handling in a fume hood. Often used with a solvent like acetic acid. | [2][6] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A crystalline solid that is a safer and easier-to-handle source of electrophilic bromine. Often used for selective bromination. | [4][5][7] |

| Pyridinium Tribromide | C₅H₅NHBr₃ | A stable, crystalline solid that delivers one equivalent of Br₂. It is less hazardous than liquid bromine. | [5] |

For this specific transformation, both Br₂ in acetic acid and NBS are commonly employed and effective. NBS is often preferred in modern laboratory settings for its handling advantages.

Solvents and Catalysts

The solvent not only dissolves the reactants but can also play a crucial role as a catalyst.

-

Acetic Acid (AcOH): This is a frequently used solvent that also serves as the acid catalyst, promoting the essential enol formation.[2][4]

-

Chlorinated Solvents (CH₂Cl₂, CHCl₃): Dichloromethane or chloroform are good alternatives, particularly when a separate, stronger acid catalyst is used.[8][9]

-

Acetonitrile (MeCN): A polar aprotic solvent that can be effective, especially in NBS-mediated brominations.[8]

-

Acid Catalysts: When not using an acidic solvent like AcOH, a catalytic amount of a strong acid such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is required to facilitate the reaction.[4][6]

Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of this compound. This protocol is a synthesized consensus from established chemical principles for α-bromination of ketones.

Materials and Equipment

-

Reactants: 1-(phenylsulfonyl)piperidin-4-one, N-Bromosuccinimide (NBS) or Bromine (Br₂), Glacial Acetic Acid.

-

Work-up Reagents: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Solvents: Ethyl acetate (EtOAc), Dichloromethane (CH₂Cl₂).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Caption: Standard laboratory workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

-

Addition of Bromine: Cool the solution in an ice bath to 0-10 °C. In a dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 15 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL). To neutralize any unreacted bromine, add saturated aqueous sodium thiosulfate solution dropwise until the yellow color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Potential Side Reactions and Troubleshooting

While generally a reliable reaction, awareness of potential side reactions is key to maximizing yield and purity.

| Problem | Possible Cause | Solution |

| Formation of Dibrominated Product | Use of excess brominating agent (>1.1 eq). Reaction temperature too high or time too long. | Use a stoichiometric amount (1.0-1.05 eq) of the brominating agent. Maintain controlled temperature and monitor the reaction closely by TLC to stop it upon completion. |

| Low Conversion / No Reaction | Insufficient acid catalysis. Low reaction temperature or insufficient time. | Ensure the use of an acidic solvent like glacial AcOH or add a catalytic amount of HBr/H₂SO₄. Allow the reaction to proceed at room temperature for an adequate duration. |

| Product Decomposition | Exposure to strong bases during work-up. Overheating during solvent removal. | Use a mild base like NaHCO₃ for neutralization. Avoid excessive heat during concentration. α-bromo ketones can undergo elimination to form α,β-unsaturated ketones.[2][3] |

| Aromatic Bromination | Harsh reaction conditions (high temp, strong Lewis acid). | This is unlikely given the deactivating nature of the sulfonyl group but can be avoided by maintaining mild, controlled conditions. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: The most characteristic signal will be the proton at the C3 position (CH-Br), which is expected to appear as a downfield multiplet (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and carbonyl group.

-

¹³C NMR: The carbon bearing the bromine (C3) will show a signal at a characteristic chemical shift (typically δ 40-50 ppm). The carbonyl carbon (C4) will appear significantly downfield (δ > 190 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will confirm the presence of the ketone carbonyl group.

Conclusion

The electrophilic α-bromination of 1-(phenylsulfonyl)piperidin-4-one is a fundamental and highly valuable reaction in synthetic organic chemistry. A thorough understanding of its acid-catalyzed enol-based mechanism allows for the rational selection of reagents and conditions to achieve high yields of the desired 3-bromo product. By employing a carefully controlled protocol, such as the one detailed in this guide, and remaining vigilant for potential side reactions, researchers can reliably access this versatile intermediate, paving the way for the development of novel and complex molecular architectures for pharmaceutical applications.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Gao, Y., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(3), 518. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Experimental Methods 1. Bromination Methods. [Link]

-

Li, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2669. [Link]

-

Kalita, D. J., et al. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry, 18, 1073–1082. [Link]

-

Abdel-Aziz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100612. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

-

Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]

-

YouTube. (2020). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

-

Chakkaravarthi, G., et al. (2011). (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]

-

Neff, R. K., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(12), 8145–8151. [Link]

-

Chen, Y.-C., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2969–2977. [Link]

-

University of Delhi. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

-

Pankiewicz, T., et al. (2017). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-substituted N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamides. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 10), 965–973. [Link]

-

ResearchGate. (2016). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 9. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

Introduction: A Nexus of Reactivity in Modern Drug Discovery

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. organicreactions.org [organicreactions.org]

- 10. adichemistry.com [adichemistry.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

The Halogenated 3,5-Bis(benzylidene)-4-Piperidone Scaffold

A Technical Guide to Biological Potential and Experimental Application

Executive Summary

The 4-piperidone scaffold, particularly its 3,5-bis(benzylidene) derivatives, represents a privileged structure in medicinal chemistry, distinct from the opioid-class 4-anilidopiperidines (e.g., fentanyl). While the latter relies on a saturated ring for receptor fit, the biological activity of 4-piperidones is driven by the

This guide provides a technical deep-dive into the design, synthesis, and biological characterization of halogenated piperidones. It focuses on their primary utility as cytotoxic agents (oncology), anti-inflammatory modulators (NF-

Chemical Foundation: The "Michael Acceptor" Pharmacophore

The core biological activity of halogenated piperidones stems from the conjugated enone system.

-

Mechanism: The

-carbon of the enone is electron-deficient. It undergoes 1,4-Michael addition with nucleophiles, particularly sulfhydryl (-SH) groups found in glutathione (GSH) and cysteine residues of enzymes (e.g., thioredoxin reductase). -

Role of Halogens: Halogen substitution (F, Cl, Br) on the aryl rings modulates three critical parameters:

-

Electrophilicity: Electron-withdrawing groups (EWGs) like Cl and F increase the polarization of the enone, enhancing reactivity with nucleophiles.

-

Lipophilicity: Halogens increase logP, facilitating membrane permeability to reach intracellular targets.

-

Metabolic Stability: Fluorine substitution, in particular, blocks metabolic oxidation at susceptible ring positions.

-

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for accessing this library is the acid- or base-catalyzed Claisen-Schmidt condensation. The following protocol is optimized for generating 3,5-bis(2-chlorobenzylidene)-4-piperidone , a potent cytotoxic analog.

Protocol: Acid-Catalyzed Condensation

-

Reagents: 4-Piperidone hydrochloride monohydrate (10 mmol), 2-Chlorobenzaldehyde (22 mmol), Glacial Acetic Acid (20 mL), Dry Hydrogen Chloride gas (or conc. HCl).

-

Workflow:

-

Dissolve 4-piperidone HCl and the substituted benzaldehyde in glacial acetic acid.

-

Purge the vessel with dry HCl gas for 30 minutes OR add 2 mL of conc. HCl dropwise while stirring.

-

Stir at room temperature for 24–48 hours. A yellow precipitate will form.

-

Work-up: Pour the reaction mixture into crushed ice/water (100 mL).

-

Neutralization: Adjust pH to ~8 using saturated

solution to liberate the free base. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/chloroform (3:1).

-

Visualization: Synthesis Workflow

Caption: Standard Claisen-Schmidt condensation pathway for bis-benzylidene piperidone synthesis.

Biological Profile & Structure-Activity Relationships (SAR)

A. Oncology (Cytotoxicity)

This is the most validated application. The compounds induce apoptosis via oxidative stress.

-

Key Target: Glutathione (GSH) depletion leading to ROS accumulation.

-

SAR Insight:

-

Ortho-Substitution: Analogs with Cl or F at the ortho position (2-position) of the phenyl ring often show superior cytotoxicity (

) compared to meta or para analogs. This is attributed to the "twisted" conformation which may favor binding to specific hydrophobic pockets in tubulin or kinases. -

N-Substitution: The piperidone nitrogen is a modifiable handle. N-acryloyl or N-benzyl groups can further enhance potency but may increase toxicity to normal cells.

-

B. Anti-Inflammatory & Neuroprotection [1]

-

Mechanism: Inhibition of the NF-

B signaling pathway. The Michael acceptor moiety prevents the phosphorylation and degradation of I -

Alzheimer's Application: Certain halogenated piperidones act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The hydrophobic benzylidene wings interact with the peripheral anionic site (PAS) of the enzyme.

C. Antimicrobial Activity [1][2][3][4][5][6][7]

-

Targets: Bacterial DNA gyrase and fungal N-myristoyltransferase.

-

Potency: Fluorinated analogs often exhibit MIC values comparable to standard antibiotics (e.g., ciprofloxacin) against resistant strains like MRSA.

Visualization: Structure-Activity Relationship (SAR)